molecular formula C12H20N2O3 B13913689 Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate

Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate

Cat. No.: B13913689
M. Wt: 240.30 g/mol
InChI Key: KPZGDQOYIJJKDH-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl cyanoformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate is unique due to the presence of both a cyano group and a hydroxyl group on a seven-membered azepane ring. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(15)9(7-13)8-14/h9-10,15H,4-6,8H2,1-3H3

InChI Key

KPZGDQOYIJJKDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C(C1)C#N)O

Origin of Product

United States

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